molecular formula C13H19N5 B7176248 N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine

N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7176248
M. Wt: 245.32 g/mol
InChI Key: IADNJTSLXJCNMC-UHFFFAOYSA-N
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Description

N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-15-12(17(2)10-6-4-5-7-10)11-8-14-18(3)13(11)16-9/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADNJTSLXJCNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps :

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core.

    Alkylation: The core structure is then alkylated using suitable alkylating agents to introduce the cyclopentyl and methyl groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures.

Scientific Research Applications

N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anticancer and antimicrobial properties, making it a valuable tool in biological research.

    Medicine: Due to its kinase inhibition properties, it is explored as a potential therapeutic agent for cancer treatment.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . The compound acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-cyclopentyl-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :

    N-cyclopentyl-N,1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks one methyl group, resulting in different biological activities.

    N-cyclopentyl-N,1,6-trimethylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to enhanced kinase inhibition properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity.

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